

# BKI-1369: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name:	BKI-1369
Cat. No.:	B15563691

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**BKI-1369** is a potent pyrazolopyrimidine-based "bumped" kinase inhibitor (BKI) that has demonstrated significant promise as a therapeutic agent against apicomplexan parasites, particularly Cryptosporidium, the causative agent of cryptosporidiosis. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **BKI-1369**.

## Chemical Structure and Properties

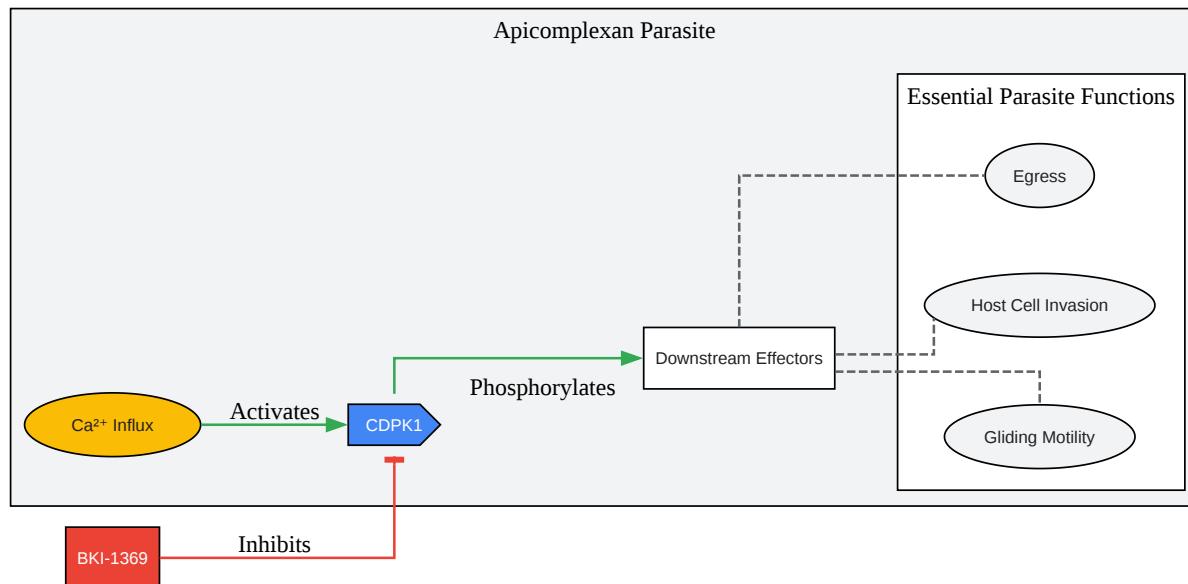
**BKI-1369** is chemically known as 3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine<sup>[1]</sup>. Its chemical structure and key properties are summarized in the table below.

Property	Value
IUPAC Name	3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1]
Molecular Formula	C23H27N7O[1]
Molecular Weight	417.51 g/mol [1][2]
CAS Number	1951431-22-3[2][3]
SMILES	NC1N=CN=C2N(N=C(C3C=C4C(N=C(C=C4)OCC)=CC=3)C=12)CC1CCN(C)CC1[1]
Appearance	Solid powder
Purity	>98%[1]
Solubility	Soluble in DMSO at 50 mg/mL (119.76 mM)[2]

## Mechanism of Action and Signaling Pathway

**BKI-1369** exerts its anti-parasitic effects by selectively targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. CDPKs are crucial for calcium signaling in these organisms and are absent in their mammalian hosts, making them an attractive drug target. The selectivity of BKIs like **BKI-1369** for the parasite kinase over host kinases is attributed to a "bumped" chemical group that fits into a unique hydrophobic pocket in the ATP-binding site of the parasite's CDPK1, which has a small glycine "gatekeeper" residue. Mammalian kinases typically have a bulkier gatekeeper residue that sterically hinders the binding of these inhibitors.

The inhibition of CDPK1 disrupts downstream calcium-dependent signaling pathways that are essential for various parasite functions, including gliding motility, host cell invasion, and egress from infected cells. By blocking these processes, **BKI-1369** effectively inhibits parasite replication and propagation.

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**Figure 1:** Mechanism of action of **BKI-1369** via inhibition of CDPK1.

## In Vitro and In Vivo Efficacy

**BKI-1369** has demonstrated potent activity against *Cryptosporidium* and other apicomplexan parasites in both in vitro and in vivo models.

### In Vitro Activity

The following table summarizes the in vitro inhibitory activity of **BKI-1369** against various targets and parasites.

Target/Organism	Assay	IC50/EC50	Reference
hERG	Thallium flux assay	1.52 $\mu$ M	[1][2][3]
Cystoisospora suis CDPK1	Kinase-Glo assay	4.5 nM	[2]
Cystoisospora suis merozoite proliferation	IPEC-1 cell culture	40 nM (IC50)	[4][5]
Cystoisospora suis merozoite proliferation	IPEC-1 cell culture	>95% inhibition at 200 nM	[4][5]
Cryptosporidium parvum	HCT-8 cell culture	37 nM (EC50)	[4]

## In Vivo Efficacy and Pharmacokinetics

**BKI-1369** has been evaluated in various animal models of cryptosporidiosis, demonstrating significant efficacy in reducing parasite burden and clinical signs of disease.

Animal Model	Dosing Regimen	Key Findings	Reference
Gnotobiotic piglet (C. hominis)	10 mg/kg, oral, twice daily for 5 days	Significant reduction in oocyst excretion and diarrhea. Plasma concentration reached 10 $\mu$ M after the 9th dose.	[6]
Piglet (C. suis)	10 mg/kg, oral, twice daily for 5 days	Effectively suppressed oocyst excretion and diarrhea. Plasma concentration increased to 11.7 $\mu$ M.	[4][7]
Piglet (C. suis)	20 mg/kg, oral, two doses (2 and 4 dpi)	Completely suppressed oocyst excretion.	[8]
IFN- $\gamma$ knockout mouse (C. parvum)	100 mg/kg, oral, once daily for 5 days	Significantly reduced infection levels.	[9]

#### Pharmacokinetic Parameters:

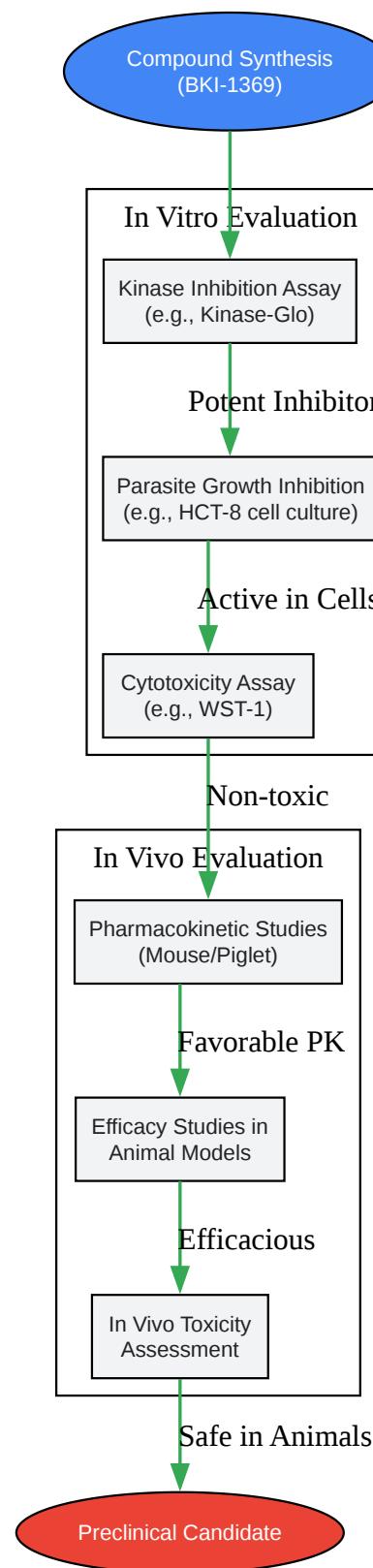
Species	Dose	Cmax	Tmax	AUC	Reference
Piglet	10 mg/kg (1st dose)	2.8 - 3.4 $\mu$ M (plasma)	2 hours	-	[6]
Mouse	10 mg/kg (single oral dose)	0.3 $\mu$ M (plasma)	2.3 hours	128 hr* $\mu$ M	[4]
Piglet	20 mg/kg (single oral dose)	8.1 $\mu$ M (fecal)	24 hours	-	[1]

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate **BKI-1369**.

## General Experimental Workflow

The evaluation of **BKI-1369** typically follows a tiered approach, starting with in vitro assays to determine its potency and selectivity, followed by in vivo studies in animal models to assess its efficacy and pharmacokinetic properties.

[Click to download full resolution via product page](#)**Figure 2:** General experimental workflow for the evaluation of **BKI-1369**.

# In Vitro Cryptosporidium parvum Growth Inhibition Assay

This protocol describes a common method for assessing the in vitro efficacy of **BKI-1369** against *Cryptosporidium parvum* using the HCT-8 cell line.

- **Cell Culture:** Human ileocecal adenocarcinoma (HCT-8) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO<sub>2</sub> incubator.
- **Oocyst Preparation:** *C. parvum* oocysts are surface-sterilized with bleach, washed, and then induced to excyst to release sporozoites.
- **Infection:** Confluent HCT-8 cell monolayers in 96-well plates are infected with the prepared sporozoites.
- **Compound Treatment:** **BKI-1369**, dissolved in DMSO and diluted in culture medium, is added to the infected cells at various concentrations.
- **Incubation:** The plates are incubated for 48-72 hours to allow for parasite development.
- **Quantification of Parasite Growth:** Parasite proliferation is assessed using methods such as:
  - **qPCR:** DNA is extracted from the cells, and *Cryptosporidium*-specific primers are used to quantify the parasite load.
  - **Luminescence Assay:** If using a luciferase-expressing parasite strain, a luciferase substrate is added, and the resulting luminescence is measured.
  - **Immunofluorescence Assay:** Cells are fixed, permeabilized, and stained with antibodies against parasite antigens to visualize and count the developmental stages.
- **Data Analysis:** The IC<sub>50</sub> value, the concentration of **BKI-1369** that inhibits 50% of parasite growth, is calculated from the dose-response curve.

## CDPK1 Kinase Inhibition Assay (Kinase-Glo®)

This protocol outlines the measurement of **BKI-1369**'s inhibitory activity against recombinant CDPK1 using a luminescence-based assay.

- Reagents: Recombinant CDPK1 enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the Kinase-Glo® luminescent assay reagent.
- Kinase Reaction: The kinase reaction is set up in a 96-well plate containing the CDPK1 enzyme, substrate, and varying concentrations of **BKI-1369** in a kinase reaction buffer.
- Initiation of Reaction: The reaction is initiated by adding ATP.
- Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
- ATP Detection: An equal volume of Kinase-Glo® reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-catalyzed reaction that produces light.
- Luminescence Measurement: The luminescence is measured using a luminometer. The light signal is inversely proportional to the kinase activity.
- Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the **BKI-1369** concentration.

## In Vivo Efficacy in a Piglet Model of Cryptosporidiosis

This protocol describes the evaluation of **BKI-1369** in a gnotobiotic piglet model of Cryptosporidium hominis infection.

- Animal Model: Gnotobiotic piglets are derived by cesarean section and maintained in sterile isolators to prevent extraneous infections.
- Infection: Piglets are orally inoculated with a defined dose of viable C. hominis oocysts.
- Treatment: At the onset of clinical signs (e.g., diarrhea), piglets are treated orally with **BKI-1369**, typically formulated in a vehicle like 7% Tween 80 and 3% ethanol in saline. The dosing regimen is administered for a specified duration (e.g., 10 mg/kg twice daily for 5 days).

- Monitoring: The piglets are monitored daily for clinical signs, including diarrhea severity (scored based on fecal consistency) and body weight.
- Parasite Shedding: Fecal samples are collected daily to quantify oocyst shedding using methods such as immunofluorescence microscopy or qPCR.
- Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration of **BKI-1369** and its metabolites using LC-MS/MS.
- Endpoint Analysis: At the end of the study, tissues may be collected for histopathological examination to assess intestinal damage and parasite colonization.
- Data Analysis: The efficacy of **BKI-1369** is determined by comparing the clinical scores, oocyst shedding, and body weight gain between the treated and control groups.

## Safety and Toxicology

While **BKI-1369** has shown promising efficacy, potential off-target effects have been investigated. A notable consideration is its inhibitory activity against the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be associated with cardiotoxicity. The IC<sub>50</sub> for hERG inhibition by **BKI-1369** was determined to be 1.52 µM in a thallium flux assay[1][2][3]. This potential for cardiotoxicity is a key factor in the ongoing development and optimization of BKI-based therapies for human use.

## Conclusion

**BKI-1369** is a potent and selective inhibitor of apicomplexan CDPK1 with demonstrated efficacy against Cryptosporidium in both in vitro and in vivo models. Its mechanism of action, targeting a parasite-specific kinase, provides a strong rationale for its development as an anti-cryptosporidial agent. The data presented in this guide highlight its chemical properties, biological activity, and the experimental methodologies used for its evaluation. Further research and development will be crucial to optimize its therapeutic profile, particularly concerning its safety margin, for potential clinical applications in treating cryptosporidiosis in both veterinary and human medicine.

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